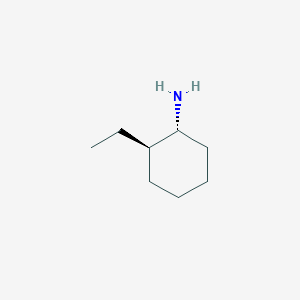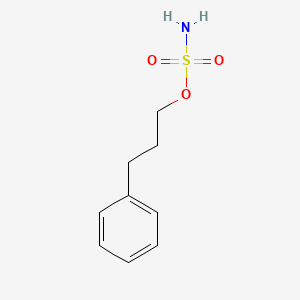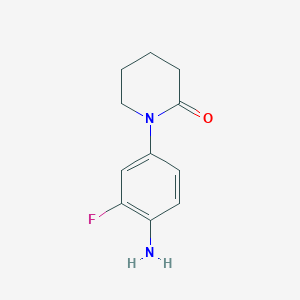![molecular formula C16H13F3O4 B8640869 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid CAS No. 58594-74-4](/img/structure/B8640869.png)
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid
Übersicht
Beschreibung
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of trifluoromethyl groups and phenoxy groups, which contribute to its distinct chemical behavior. This compound is used primarily in research and industrial applications due to its specific reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid typically involves the reaction of 4-(trifluoromethyl)phenol with 4-bromophenol in the presence of a base to form the intermediate 4-[4-(trifluoromethyl)phenoxy]phenol. This intermediate is then reacted with propanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(trifluoromethyl)phenoxy]acetic acid
- 4-[4-(trifluoromethyl)phenoxy]benzoic acid
- 2-[4-(trifluoromethyl)phenoxy]propionic acid
Uniqueness
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid is unique due to its dual phenoxy groups and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and reactivity .
Eigenschaften
CAS-Nummer |
58594-74-4 |
|---|---|
Molekularformel |
C16H13F3O4 |
Molekulargewicht |
326.27 g/mol |
IUPAC-Name |
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid |
InChI |
InChI=1S/C16H13F3O4/c1-10(15(20)21)22-12-6-8-14(9-7-12)23-13-4-2-11(3-5-13)16(17,18)19/h2-10H,1H3,(H,20,21) |
InChI-Schlüssel |
VAZKTDRSMMSAQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[1-(Dimethylamino)cyclopropyl]-1-propanol](/img/structure/B8640839.png)




![{2-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-benzoxazol-6-yl}methanol](/img/structure/B8640876.png)
![O-(Benzo[c][1,2,5]oxadiazol-5-ylmethyl)hydroxylamine](/img/structure/B8640881.png)
